

4-((4-Chlorophenoxy)methyl)benzaldehyde molecular structure and bonding

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Compound of Interest

Compound Name: 4-((4-Chlorophenoxy)methyl)benzaldehyde

Cat. No.: B13981786

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Technical Monograph: 4-((4-Chlorophenoxy)methyl)benzaldehyde[1] Executive Summary

4-((4-Chlorophenoxy)methyl)benzaldehyde is a bifunctional aromatic intermediate characterized by a "Head-Linker-Tail" architecture.[1] Comprising a 4-chlorophenoxy moiety linked via a methylene bridge to a benzaldehyde core, this molecule serves as a critical scaffold in medicinal chemistry.[1] Its structural value lies in the orthogonality of its functional groups: the chemically robust aryl ether linkage provides structural rigidity and lipophilicity, while the reactive aldehyde "tail" serves as a versatile handle for downstream diversification, particularly in reductive aminations and Knoevenagel condensations.

Molecular Architecture & Electronic Properties[1]

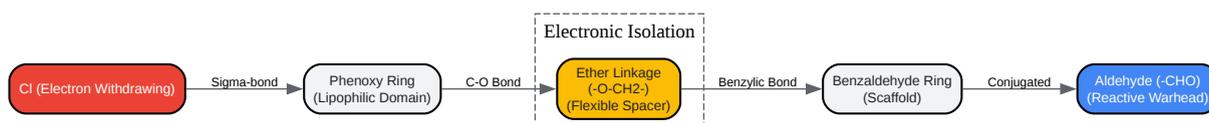
The molecule (C₁₄H₁₁ClO₂) is defined by two aromatic systems separated by a flexible oxymethyl spacer.[1] Understanding the electronic interplay between these domains is essential for predicting reactivity and solubility profiles.[1]

Structural Domains[1]

- Ring A (Electrophilic Core): The benzaldehyde ring acts as the electrophilic acceptor.[1] The formyl group (-CHO) exerts a strong electron-withdrawing effect (-M, -I), deactivating the ring towards electrophilic aromatic substitution but activating the carbonyl carbon for nucleophilic attack.[1]
- The Linker (Spacer): The methylene (-CH₂-) group interrupts the conjugation between the two aromatic systems.[1] This insulation prevents the electron-donating resonance of the phenoxy oxygen from directly affecting the benzaldehyde carbonyl, maintaining the high reactivity of the aldehyde.
- Ring B (Lipophilic Pharmacophore): The 4-chlorophenoxy group contributes significant lipophilicity (LogP enhancement) and metabolic stability.[1] The chlorine atom at the para position blocks metabolic hydroxylation, a common strategy in drug design to extend half-life.

Visualization of Connectivity and Electronic Character

The following diagram illustrates the structural connectivity and the segregation of electronic effects.



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Figure 1: Structural connectivity of **4-((4-Chlorophenoxy)methyl)benzaldehyde**, highlighting the modular domains and the insulating nature of the ether linker.[1]

Synthetic Pathways & Process Chemistry[1][2][3]

The most robust route to **4-((4-Chlorophenoxy)methyl)benzaldehyde** is the Williamson Ether Synthesis.[1] This S_N2 pathway involves the nucleophilic attack of a 4-chlorophenoxide anion on a benzylic halide.[1]

Reaction Mechanism[1]

- Nucleophile: 4-Chlorophenol (pKa ~9.4).[1] Deprotonation requires a mild base.[1]
- Electrophile: 4-(Chloromethyl)benzaldehyde or 4-(Bromomethyl)benzaldehyde.[1] The benzylic position is highly activated for SN2 displacement due to transition state stabilization by the adjacent aromatic ring.
- Mechanism: Bimolecular Nucleophilic Substitution (SN2).[1][2]

Validated Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to ensure anhydrous conditions, maximizing yield.

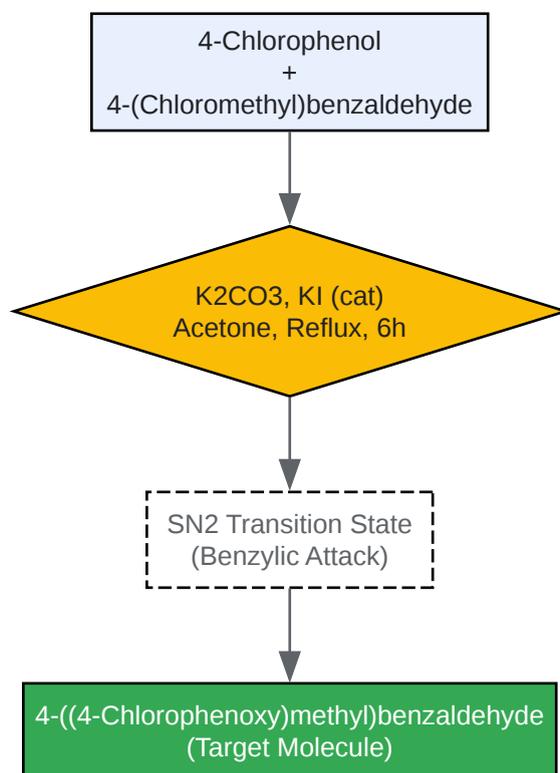
Reagents:

- 4-Chlorophenol (1.0 equiv)[1]
- 4-(Chloromethyl)benzaldehyde (1.05 equiv)[1]
- Potassium Carbonate (K_2CO_3) (2.0 equiv) - Anhydrous, granular[1]
- Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst (optional but recommended)[1]
- Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol in anhydrous Acetone (0.5 M concentration). Add K_2CO_3 . Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Addition: Add 4-(Chloromethyl)benzaldehyde and catalytic KI. The KI converts the benzyl chloride to a more reactive benzyl iodide in situ.
- Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor reaction progress via TLC (eluent 20% EtOAc/Hexane).

- Workup: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃).^[1] Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄.^[1] Recrystallize from Ethanol/Hexane to yield the product as a white to off-white solid.^[1]



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Figure 2: Synthetic flow for the Williamson Ether Synthesis of the target molecule.^[1]

Spectroscopic Characterization

Verification of the structure relies on identifying the unique "linker" signal in Proton NMR and the carbonyl stretch in IR.

Data Summary Table

Technique	Parameter	Diagnostic Signal	Structural Assignment
^1H NMR	Chemical Shift (δ)	10.0 ppm (s, 1H)	Aldehyde (-CHO) proton.[1][3][4]
5.20 ppm (s, 2H)	Methylene Linker (-O-CH ₂ -Ar).[1] Key proof of ether formation.[1][2]		
7.90 ppm (d, 2H)	Aromatic protons ortho to aldehyde (deshielded).[1]		
6.90 - 7.60 ppm (m)	Remaining aromatic protons (overlap of two rings).[1]		
FT-IR	Wavenumber (ν)	1695 cm^{-1}	C=O[1] Stretch (Conjugated Aldehyde).[1]
1240 cm^{-1}	C-O-C Asymmetric Stretch (Aryl Alkyl Ether).[1]		
MS	m/z	246 / 248	Molecular Ion [M] ⁺ (Shows characteristic 3:1 Chlorine isotope pattern).[1]

Interpretation Logic[1]

- Absence of -OH: The disappearance of the broad phenolic -OH stretch ($\sim 3300 \text{ cm}^{-1}$) in IR and the phenolic proton in NMR confirms the consumption of the starting material.
- The Methylene Singlet: The sharp singlet at ~ 5.2 ppm is the definitive marker. If this peak appears as a doublet, it implies incomplete reaction or a side product; it must be a singlet due to lack of adjacent protons.[1]

Reactivity Profile & Applications in Drug Discovery[1]

This molecule is primarily utilized as a "linker intermediate." [1] The aldehyde group serves as a reactive handle to attach the lipophilic chlorophenoxy "tail" to amine-containing scaffolds.

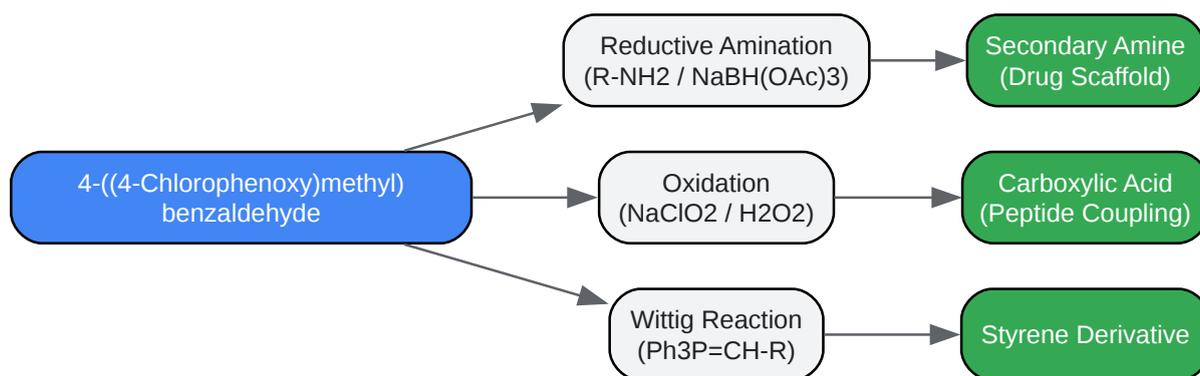
Reductive Amination (Key Application)

The most common transformation is the coupling with primary or secondary amines to form benzylic amines. This is a staple reaction in the synthesis of antihistamines, GPCR ligands, and kinase inhibitors.

- Protocol: Aldehyde + Amine + $\text{NaBH}(\text{OAc})_3$ (Sodium triacetoxyborohydride) in DCM/DCE. [1]
- Advantage: The mild reducing agent $\text{NaBH}(\text{OAc})_3$ reduces the intermediate imine selectively without reducing the aldehyde or the aryl chloride.

Wittig Olefination

Reaction with phosphonium ylides converts the aldehyde into a styrene derivative, extending the carbon chain while maintaining conjugation.



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Figure 3: Divergent synthetic utility of the aldehyde functional group. [1]

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- General Reactivity of 4-Substituted Benzaldehydes
 - PubChem Compound Summary for 4-(4-Chlorophenoxy)benzaldehyde (Structural Analog). Available at: [\[Link\]](#)[1]
 - Note: While the specific methylene-linked variant is a catalog item, its reactivity profile is inferred from the validated chemistry of these closely rel
- Process Safety for Benzaldehyde Derivatives

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